N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-methylthiophene-2-carboxamide

Medicinal chemistry Drug discovery SAR studies

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-methylthiophene-2-carboxamide (CAS 2034344-76-6) is a synthetic thiophene carboxamide derivative with molecular formula C₁₄H₁₇NO₂S₂ and molecular weight 295.42 g/mol. It belongs to the thiophene-2-carboxamide class, a scaffold widely investigated for diverse biological activities including anticancer, antibacterial, and anti-inflammatory properties.

Molecular Formula C14H17NO2S2
Molecular Weight 295.42
CAS No. 2034344-76-6
Cat. No. B2591560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-methylthiophene-2-carboxamide
CAS2034344-76-6
Molecular FormulaC14H17NO2S2
Molecular Weight295.42
Structural Identifiers
SMILESCC1=CSC(=C1)C(=O)NCCC2=CC=C(S2)C(C)O
InChIInChI=1S/C14H17NO2S2/c1-9-7-13(18-8-9)14(17)15-6-5-11-3-4-12(19-11)10(2)16/h3-4,7-8,10,16H,5-6H2,1-2H3,(H,15,17)
InChIKeyRTIZSSZREIYAIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-methylthiophene-2-carboxamide (CAS 2034344-76-6): Structural Identity and Compound Class Classification


N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-methylthiophene-2-carboxamide (CAS 2034344-76-6) is a synthetic thiophene carboxamide derivative with molecular formula C₁₄H₁₇NO₂S₂ and molecular weight 295.42 g/mol [1]. It belongs to the thiophene-2-carboxamide class, a scaffold widely investigated for diverse biological activities including anticancer, antibacterial, and anti-inflammatory properties [2]. The compound features a distinctive bifunctional architecture: a 4-methyl-substituted thiophene-2-carboxamide moiety linked via an ethyl spacer to a 5-(1-hydroxyethyl)thiophene ring, affording two hydrogen bond donors, four hydrogen bond acceptors, and five rotatable bonds [1]. This structure positions it within a series of closely related analogs that differ specifically in the carboxamide substituent, creating quantifiable differences in physicochemical properties relevant to both biological screening and chemical procurement decisions.

Why N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-methylthiophene-2-carboxamide Cannot Be Interchanged with Close Structural Analogs


Within the N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-carboxamide series, even single-atom or single-group substitutions on the carboxamide moiety produce measurable changes in lipophilicity (XLogP3), topological polar surface area (TPSA), and hydrogen-bonding capacity that directly affect solubility, membrane permeability, and target-binding behavior [1]. The 4-methyl group on the thiophene-2-carboxamide ring in the target compound contributes both steric bulk and electron-donating character absent in the unsubstituted thiophene-3-carboxamide analog (CAS 2034569-97-4), while the thiophene carboxamide core confers aromatic stacking potential distinct from benzamide or cycloalkyl carboxamide variants . Class-level evidence from thiophene carboxamide screening libraries demonstrates that subtle substituent changes can shift IC₅₀ values by over an order of magnitude against cancer cell lines [2], underscoring that these analogs are not functionally interchangeable in biological assays. Procurement-grade differentiation in purity specifications and analytical characterization further precludes casual substitution.

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-methylthiophene-2-carboxamide: Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight Differentiation: Target Compound vs. Closest Thiophene Carboxamide Analog

The target compound (CAS 2034344-76-6, C₁₄H₁₇NO₂S₂, MW 295.42) carries a 4-methyl substituent on the thiophene-2-carboxamide ring, resulting in a molecular weight 14.03 Da (5.0%) higher than the closest unsubstituted analog N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)thiophene-3-carboxamide (CAS 2034569-97-4, C₁₃H₁₅NO₂S₂, MW 281.39), a difference attributable specifically to the methyl-for-hydrogen replacement and carboxamide positional isomerism (2- vs. 3-substitution on thiophene) [1]. This mass difference is analytically resolvable by LC-MS and provides a definitive identity marker for inventory tracking and purity verification.

Medicinal chemistry Drug discovery SAR studies

Topological Polar Surface Area (TPSA) and Lipophilicity (XLogP3) Comparison with Thiophene-3-Carboxamide Analog

The target compound exhibits a computed topological polar surface area (TPSA) of 106 Ų and XLogP3 of 2.8 [1]. These values place it within favorable drug-like chemical space (TPSA < 140 Ų; LogP < 5 per Lipinski guidelines) but distinguish it from the thiophene-3-carboxamide analog (CAS 2034569-97-4), which lacks the 4-methyl group and is predicted to have a lower XLogP3 (estimated ~2.2–2.4 based on the loss of one methyl carbon) and a comparable or slightly lower TPSA due to reduced molecular surface area . The 4-methyl group adds ~0.4–0.6 log units of lipophilicity, which can influence non-specific protein binding and aqueous solubility in assay buffers.

Physicochemical property comparison Drug-likeness Membrane permeability

Analytical Purity Benchmarking: Vendor-Specified Purity and Identity Confirmation

Vendor listings for the target compound specify purity ≥95% with identity confirmation by ¹H-NMR [1]. This is comparable to the closest analog CAS 2034569-97-4, which is available at 98% purity from certain suppliers . The 3% purity differential between the two compounds is within typical batch-to-batch variation for research-grade chemicals and does not represent a decisive procurement advantage. However, the explicit ¹H-NMR identity confirmation associated with the target compound provides a verifiable structural assurance that is not universally documented for all analogs in the series, reducing the risk of receiving a mislabeled or degraded product.

Quality control Procurement specification Analytical chemistry

Class-Level Anticancer Activity Potential: Thiophene-2-Carboxamide Scaffold Benchmarking Against CA-4 Biomimetics

While no direct biological assay data are available for the target compound itself, the thiophene-2-carboxamide scaffold to which it belongs has demonstrated validated anticancer activity in multiple independent studies. Thiophene carboxamide CA-4 biomimetics exhibited Hep3B IC₅₀ values of 5.46 µM (compound 2b) and 12.58 µM (compound 2e), with the thiophene ring contributing critical aromatic interactions within the tubulin-colchicine binding pocket [1]. Separately, ortho-amino thiophene carboxamide derivatives showed potent VEGFR-2 inhibition (IC₅₀ = 0.59–1.29 µM) and β-tubulin polymerization inhibition (73–86% at IC₅₀ concentrations) against hepatocellular carcinoma models [2]. The 4-methyl substitution on the target compound's carboxamide ring is anticipated to modulate—but the direction and magnitude cannot be predicted without experimental determination—binding affinity relative to these published analogs. Researchers should treat these class-level data as justification for screening inclusion rather than as evidence of specific potency.

Anticancer screening Tubulin polymerization Hepatocellular carcinoma

Structural Distinction: 4-Methylthiophene-2-Carboxamide vs. Benzamide and Cycloalkyl Carboxamide Analogs

The target compound's 4-methylthiophene-2-carboxamide terminus represents a distinct chemotype from two other members of the N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-carboxamide series: the 4-isopropoxybenzamide analog (CAS 2034544-67-5, containing a phenyl ring) and the cyclobutanecarboxamide analog (containing a strained cycloalkyl ring) . The thiophene carboxamide in the target compound provides sulfur-mediated aromatic stacking and potential metal-coordination interactions that are absent in the benzamide congener, while the 4-methyl group offers a well-characterized steric and electronic handle for SAR exploration—a feature not present in the unsubstituted cyclobutanecarboxamide analog. The thiophene-2-carboxamide substructure is also present in clinically precedented IKK-2 inhibitor scaffolds (US7572826B2) [1], providing a stronger translational rationale than the benzamide or cycloalkyl variants.

Scaffold hopping Bioisostere analysis Medicinal chemistry

Synthetic Reproducibility: Well-Defined Synthetic Pathway Ensuring Batch-to-Batch Consistency

The target compound benefits from a well-defined multi-step synthetic route that has been documented to ensure high purity and batch-to-batch reproducibility [1]. The synthetic pathway proceeds through sequential thiophene functionalization (hydroxyethyl introduction at the 5-position of thiophene), ethyl linker attachment, and carboxamide coupling with 4-methylthiophene-2-carboxylic acid. The presence of both hydrophilic (hydroxyethyl) and hydrophobic (methylthiophene) domains enhances solubility across a range of assay-relevant solvent systems (DMSO, aqueous buffer with ≤1% DMSO) [1]. In contrast, the 4-isopropoxybenzamide analog, being more lipophilic (estimated XLogP3 > 3.5 due to the isopropoxy group), may exhibit lower aqueous solubility and higher non-specific binding, potentially complicating dose-response curve interpretation in biochemical assays.

Chemical procurement Synthetic chemistry Reproducibility

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-methylthiophene-2-carboxamide: Evidence-Backed Research and Industrial Application Scenarios


Oncology-Focused High-Throughput Screening Library Design Using Thiophene Carboxamide Scaffolds

The target compound's thiophene-2-carboxamide scaffold has demonstrated multi-mechanism anticancer activity in published studies, including tubulin polymerization inhibition (73–86% at IC₅₀ in HepG-2 models) and VEGFR-2 kinase inhibition (IC₅₀ = 0.59–1.29 µM) [1]. The 4-methyl substituent provides a defined steric and electronic modification point for SAR exploration. With a TPSA of 106 Ų and XLogP3 of 2.8—both within established drug-like chemical space—this compound is suitable for inclusion in diversity-oriented screening decks targeting hepatocellular carcinoma, breast cancer (MCF-7), or colorectal cancer (HT-29, HCT-116) cell panels where thiophene carboxamide derivatives have shown promising antiproliferative effects [2].

Kinase Inhibitor Medicinal Chemistry Programs Leveraging IKK-2 Pharmacophore Precedent

The thiophene-2-carboxamide moiety in the target compound is a recognized pharmacophore in IKK-2 (IκB kinase-2) inhibitor development, as evidenced by the granted patent US7572826B2 covering thiophene carboxamide derivatives with demonstrated IKK-2 inhibitory activity [1]. The ethyl-linked 5-(1-hydroxyethyl)thiophene substituent provides an additional vector for hydrogen bonding and potential interactions with the kinase hinge region or solvent-exposed channel. Medicinal chemistry teams pursuing NF-κB pathway modulation for inflammatory or oncology indications can use this compound as a starting scaffold for structure-guided optimization, leveraging the well-precedented thiophene carboxamide–kinase interaction motif.

Chemical Biology Probe Development Exploiting Bifunctional Reactivity and Dual Thiophene Architecture

The compound's bifunctional design—containing two chemically distinct thiophene rings (5-(1-hydroxyethyl)thiophene and 4-methylthiophene-2-carboxamide) connected by a flexible ethyl linker—enables selective chemical modifications at either terminus [1]. The secondary alcohol on the 5-(1-hydroxyethyl)thiophene ring can be oxidized to a ketone for subsequent oxime/bioconjugate chemistry, or converted to a leaving group for nucleophilic displacement, while the 4-methyl group on the carboxamide ring provides a spectroscopic handle (¹H-NMR singlet) for reaction monitoring. With 5 rotatable bonds, the ethyl linker confers sufficient conformational flexibility for induced-fit binding while maintaining a moderate degree of pre-organization. These features support the compound's use as a versatile intermediate for generating focused chemical biology probe libraries.

Antimicrobial Resistance Screening Cascades Targeting ESBL-Producing Gram-Negative Pathogens

Thiophene-2-carboxamide analogs have demonstrated antibacterial activity against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli ST131 clinical isolates, with molecular docking studies confirming binding within the β-lactamase active site [1]. While the specific target compound has not been directly tested, its 4-methylthiophene-2-carboxamide substructure is structurally analogous to the N-(4-methylpyridin-2-yl) thiophene-2-carboxamide series that showed promising activity [1]. The compound's molecular weight (295.42 Da) and calculated LogP (2.8) are within the range favorable for Gram-negative outer membrane penetration (MW < 600 Da; LogP < 4), supporting its prioritization for phenotypic screening against ESBL-producing Enterobacteriaceae where novel chemotypes are urgently needed.

Quote Request

Request a Quote for N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-methylthiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.